

An In-depth Technical Guide to 1,4-Dibromo-2,2dimethylbutane

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Compound of Interest

Compound Name: 1,4-Dibromo-2,2-dimethylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-dibromo-2,2-dimethylbutane**, a halogenated alkane with potential applications in organic synthesis and drug development. Due to the limited direct literature on this specific compound, this guide consolidates information on its plausible synthetic routes, predicted physicochemical properties, and expected spectroscopic data based on analogous compounds and established chemical principles.

Physicochemical Properties

Quantitative data for **1,4-dibromo-2,2-dimethylbutane** is not readily available in the literature. The following table summarizes its computed properties and data for structurally related compounds to provide a comparative reference.



Property	1,4-Dibromo- 2,2- dimethylbutan e (Predicted/Co mputed)	1,4- Dichlorobutan e (Experimental)	1,4- Dibromobutan e (Experimental)	2,2- Dimethylbutan e (Experimental)
Molecular Formula	C ₆ H ₁₂ Br ₂ [1]	C4H8Cl2	C ₄ H ₈ Br ₂ [2]	C ₆ H ₁₄
Molecular Weight	243.97 g/mol [1]	127.01 g/mol	215.91 g/mol [2]	86.18 g/mol
Boiling Point	Not available	161-163 °C	198-200 °C	49-50 °C
Density	Not available	1.141 g/mL	1.808 g/mL	0.649 g/mL
CAS Number	52750-57-9[1]	110-56-5	110-52-1[2]	75-83-2

Synthetic Routes and Experimental Protocols

While specific literature for the synthesis of **1,4-dibromo-2,2-dimethylbutane** is scarce, two primary synthetic strategies can be proposed based on established organic chemistry transformations: the bromination of 2,2-dimethylbutane-1,4-diol and the free-radical bromination of 2,2-dimethylbutane.

Synthesis via Bromination of 2,2-Dimethylbutane-1,4-diol

This is a plausible and likely more selective method for the preparation of **1,4-dibromo-2,2-dimethylbutane**. The precursor, 2,2-dimethylbutane-1,4-diol, can be synthesized, and then converted to the target dibromide using various brominating agents.

a) Synthesis of 2,2-Dimethylbutane-1,4-diol

A potential route to 2,2-dimethylbutane-1,4-diol involves the hydroformylation of 3,3-dimethyl-1-butene followed by reduction of the resulting aldehyde and subsequent hydroformylation and reduction of the terminal alkene. A more direct, though likely multi-step, synthesis would be necessary to produce this specific diol.



b) Conversion of 2,2-Dimethylbutane-1,4-diol to 1,4-Dibromo-2,2-dimethylbutane

Several reagents can be employed for the conversion of diols to dibromides. The choice of reagent may influence the reaction conditions and yield, especially given the steric hindrance around one of the hydroxyl groups in the neopentyl-like structure of the diol.

i) Using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a common reagent for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry.[3][4][5]

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,2-dimethylbutane-1,4-diol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
- Cool the flask in an ice bath.
- Slowly add phosphorus tribromide (at least 2/3 equivalent, often in slight excess) dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the mixture and pour it onto crushed ice.
- Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation.
- ii) Using Hydrobromic Acid (HBr)

Foundational & Exploratory





Concentrated hydrobromic acid can be used to convert alcohols to alkyl bromides. This method is effective for primary and secondary alcohols.[6]

Experimental Protocol:

- In a round-bottom flask fitted with a reflux condenser, place 2,2-dimethylbutane-1,4-diol (1 equivalent) and an excess of 48% aqueous hydrobromic acid.
- Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC.
- After cooling, add water and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic extract with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by vacuum distillation.
- iii) Using Triphenylphosphine and Bromine (Appel Reaction)

The Appel reaction provides a mild method for converting alcohols to alkyl halides with inversion of configuration.[7]

Experimental Protocol:

- To a stirred solution of triphenylphosphine (2.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or acetonitrile) under a nitrogen atmosphere, slowly add bromine (2.2 equivalents) at 0 °C.
- To this mixture, add a solution of 2,2-dimethylbutane-1,4-diol (1 equivalent) in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- The reaction mixture can be filtered to remove the triphenylphosphine oxide byproduct.



- Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or vacuum distillation.

Workflow for Synthesis via Diol Bromination



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Caption: Synthesis of 1,4-dibromo-2,2-dimethylbutane from its corresponding diol.

Synthesis via Free-Radical Bromination of 2,2-Dimethylbutane

Direct bromination of 2,2-dimethylbutane under free-radical conditions is another potential route. However, this method is likely to produce a mixture of mono- and poly-brominated isomers, making the isolation of the desired 1,4-dibromo product challenging. The selectivity of bromination generally favors tertiary > secondary > primary C-H bonds.[8][9] In 2,2-dimethylbutane, there are primary hydrogens at positions 1 and 4, and secondary hydrogens at position 3.

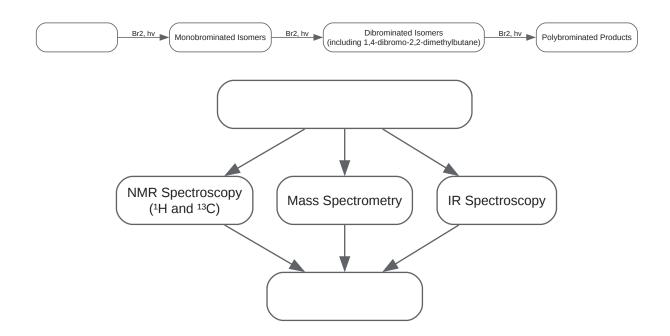
Experimental Protocol:

- In a flask equipped with a reflux condenser and a UV lamp, place 2,2-dimethylbutane and a suitable solvent like carbon tetrachloride.
- Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.
- Irradiate the mixture with the UV lamp while heating to reflux.
- Monitor the reaction by GC to follow the formation of various brominated products.



- Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution to remove any remaining bromine.
- Wash with water and brine, then dry the organic layer and remove the solvent.
- The separation of the desired **1,4-dibromo-2,2-dimethylbutane** from the other isomers would likely require fractional distillation or preparative chromatography.

Logical Relationship of Free-Radical Bromination Products



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